molecular formula C11H15O5P B4324046 5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide

5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide

Cat. No.: B4324046
M. Wt: 258.21 g/mol
InChI Key: MDKFZUBRXAMSDY-UHFFFAOYSA-N
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Description

5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide (also known as TBOA) is a potent inhibitor of glutamate transporters. It is a highly researched chemical compound due to its potential applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease.

Mechanism of Action

TBOA works by inhibiting the uptake of glutamate by glutamate transporters. Glutamate is an excitatory neurotransmitter that plays a crucial role in the nervous system. When released into the synapse, it binds to receptors on the postsynaptic neuron, causing it to depolarize and fire an action potential. Excess glutamate can be toxic to neurons, and glutamate transporters are responsible for removing excess glutamate from the synapse. TBOA inhibits the uptake of glutamate by binding to the glutamate transporter, preventing it from removing excess glutamate from the synapse.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of glutamate in the hippocampus, a brain region involved in learning and memory. It has also been shown to increase the excitability of neurons in the hippocampus. These effects suggest that TBOA could have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

TBOA has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of low concentrations in experiments. This can be beneficial in reducing the potential for non-specific effects. One limitation is its potential toxicity, which can limit the concentration that can be used in experiments. Another limitation is its short half-life, which can make it difficult to maintain a consistent concentration over time.

Future Directions

There are several future directions for research on TBOA. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the investigation of TBOA's potential applications in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Additionally, the investigation of TBOA's effects on other neurotransmitters and brain regions could provide further insight into its potential therapeutic applications.

Scientific Research Applications

TBOA has been extensively researched for its potential applications in the treatment of neurological disorders. It has been shown to inhibit the uptake of glutamate, a neurotransmitter that plays a crucial role in the nervous system. Glutamate transporters are responsible for removing excess glutamate from the synapse, and their dysfunction has been implicated in various neurological disorders. TBOA's ability to inhibit glutamate transporters makes it a potential candidate for the treatment of these disorders.

Properties

IUPAC Name

6-methyl-2,5,7,10-tetraoxa-6λ5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-triene 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-17(12)15-8-6-13-10-4-2-3-5-11(10)14-7-9-16-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKFZUBRXAMSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)OCCOC2=CC=CC=C2OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
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5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Reactant of Route 4
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Reactant of Route 5
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide
Reactant of Route 6
5-methyl-2,3,7,8-tetrahydro-1,4,6,9,5-benzotetraoxaphosphacycloundecine 5-oxide

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